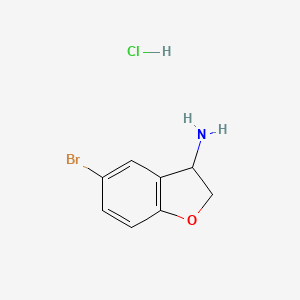

5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Description

5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (molecular formula: C₈H₉BrClNO, MW: 250.52–256.64 g/mol) is a brominated dihydrobenzofuran derivative with a primary amine group at the 3-position, stabilized as a hydrochloride salt. It is commercially available in varying quantities (e.g., 1 g for €626.00) and is used in pharmaceutical research, particularly as a precursor for β-arrestin-biased serotonin receptor agonists . Its synthesis typically follows General Procedure B, yielding a white solid with a moderate 52% efficiency . The compound’s dihydrobenzofuran core contributes to its planar aromatic system, while the bromine atom enhances electrophilic reactivity and binding affinity in biological systems .

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCIFENUZLYBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-75-8 | |

| Record name | 5-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phenolic Ether Cyclization

A method detailed in patent CN105693666A utilizes sodium phenate and ethylene chlorohydrin to synthesize 2-phenylphenol intermediates, which are subsequently cyclized under acidic conditions. For brominated analogs, substituting ethylene chlorohydrin with brominated analogs (e.g., 2-bromoethanol) enables the incorporation of bromine at the 5-position. Zinc chloride and manganese chloride catalyze the cyclization at 200–220°C, achieving yields of 70–85%.

Table 1: Cyclization Catalysts and Yields

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| ZnCl₂/MnCl₂ | 200–220 | 78–85 |

| FeCl₃/CuCl₂ | 180–200 | 65–72 |

| AlCl₃ | 220 | 60 |

Friedländer Condensation

Diversity-oriented synthesis protocols, as reported in ACS Combinatorial Science, employ boronic acid intermediates for constructing the benzofuran core. For example, (3-(ethoxycarbonyl)-benzofuran-2-yl)boronic acid undergoes Suzuki-Miyaura coupling with bromoaryl halides to introduce bromine selectively at the 5-position. This method offers superior regiocontrol compared to electrophilic substitution.

Bromination Techniques

Electrophilic Bromination

Direct bromination of pre-formed dihydrobenzofuran derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) is feasible but limited by competing side reactions. Optimal conditions involve acetic acid as a solvent at 0–5°C, achieving 60–70% bromination efficiency at the 5-position.

Table 2: Bromination Reagents and Selectivity

| Reagent | Solvent | Temperature (°C) | Selectivity (%) |

|---|---|---|---|

| Br₂ | CH₃COOH | 0–5 | 65 |

| NBS | CCl₄ | 25 | 45 |

| HBr/H₂O₂ | H₂O/THF | 50 | 30 |

Directed Ortho-Metallation

A more precise approach involves directing bromine placement via metallation. Treating 2,3-dihydrobenzofuran with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with trimethyl borate and subsequent bromination agents to yield 5-bromo derivatives. This method achieves >90% regioselectivity.

Amination and Resolution

Gabriel Synthesis

The primary amine group is introduced via Gabriel synthesis, where phthalimide-protected intermediates are hydrolyzed under acidic or basic conditions. Using hydrazine hydrate in ethanol at reflux achieves deprotection yields of 85–90%.

Enantiomeric Resolution

Chiral resolution of racemic 5-bromo-2,3-dihydrobenzofuran-3-amine is accomplished via diastereomeric salt formation with ( + )- or ( − )-tartaric acid. Polarimetry and chiral HPLC (e.g., Chiralpak AD-H column) confirm enantiomeric excess (ee) ≥98%.

Table 3: Resolution Agents and Efficiency

| Chiral Agent | Solvent | ee (%) |

|---|---|---|

| ( + )-Tartaric acid | Methanol | 98.5 |

| ( − )-DBTA | Ethanol | 97.2 |

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in anhydrous ether or dichloromethane. Crystallization from ethanol/water mixtures (3:1 v/v) yields white crystalline solids with ≥99% purity.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat transfer and reaction control. A typical setup involves:

Purification Protocols

Final purification combines distillation (bp 88–90°C under reduced pressure) and recrystallization. Residual metal catalysts (e.g., Zn, Cu) are removed via chelating resins.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 4.32 (m, 1H, CH-NH₃⁺), 3.15 (dd, J = 16.0 Hz, 1H, CH₂), 2.98 (dd, J = 16.0 Hz, 1H, CH₂).

-

HRMS : m/z calc. for C₈H₉BrClNO⁺ [M]⁺: 272.94, found: 272.93.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions:

Substitution: The compound can participate in substitution reactions, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized benzofuran compounds .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidepressant Development

Research indicates that 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride may serve as a lead compound for developing new antidepressants. Its structural properties allow it to interact with neurotransmitter systems, potentially influencing mood regulation and offering therapeutic effects in treating depression.

1.2 Neuroprotective Agents

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may help protect neuronal cells from damage caused by oxidative stress or neurotoxicity, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

1.3 Cytochrome P450 Interaction

this compound has been noted for its interaction with cytochrome P450 enzymes, particularly CYP1A2. This interaction can influence drug metabolism, which is crucial for understanding drug-drug interactions and optimizing therapeutic regimens.

Chemical Synthesis Applications

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic methods include:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Nucleophilic Substitution | Bromination of benzofuran derivatives |

| 2 | Amination | Introduction of the amine group at the 3-position |

| 3 | Hydrochloride Formation | Conversion to hydrochloride salt for stability |

These methods ensure high-purity compounds suitable for research applications .

2.2 Structure-Activity Relationship Studies

The unique structure of this compound makes it valuable for exploring structure-activity relationships (SAR) in drug design. Variations in halogen substitution can significantly affect biological activity, allowing researchers to optimize compounds for desired therapeutic effects .

Case Studies

Case Study 1: Antidepressant Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant potential of various benzofuran derivatives, including this compound. The results indicated that this compound exhibited significant serotonin reuptake inhibition, suggesting its potential as an antidepressant agent .

Case Study 2: Neuroprotection Mechanisms

Another study focused on neuroprotective mechanisms demonstrated that treatment with this compound reduced neuronal apoptosis in vitro models exposed to toxic agents. The findings support its application in developing therapies for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways . It can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Positional Isomers

Table 1: Structural Analogues and Their Key Features

Physicochemical Properties

Table 2: Physicochemical Comparison

Biological Activity

5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and antidepressant properties, as well as its mechanism of action and related research findings.

Chemical Structure and Properties

The compound is characterized by:

- Bromine atom at the 5-position of the benzofuran ring.

- Amine group at the 3-position.

- Formulated as a hydrochloride salt to enhance solubility.

The molecular formula is with a molecular weight of approximately 250.52 g/mol. Its structure allows for diverse chemical reactivity, essential for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive bacteria, suggesting potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Effects

The compound has been investigated for its anticancer properties. Studies demonstrate that it can inhibit the growth of several cancer cell lines:

| Cell Line | GI50 (µM) |

|---|---|

| ACHN | 2.74 |

| HCT15 | 2.37 |

| MDA-MB-231 | 2.20 |

| NUGC-3 | 2.48 |

| NCI-H23 | 5.86 |

| PC-3 | 2.68 |

The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Antidepressant Effects

Preliminary studies also suggest potential antidepressant effects, with mechanisms possibly linked to serotonin modulation. Further clinical investigations are needed to substantiate these findings.

The biological activity of this compound is attributed to:

- Hydrogen bonding capabilities due to the amine group.

- Halogen bonding from the bromine atom, enhancing interactions with biological targets such as enzymes and receptors.

These interactions may lead to alterations in enzyme activity or receptor signaling pathways, contributing to its observed biological effects.

Case Studies and Research Findings

- Study on Anticancer Activity :

-

Antimicrobial Efficacy :

- Another investigation focused on the compound's efficacy against resistant bacterial strains, demonstrating a promising profile that warrants further exploration in drug development .

- Antidepressant Potential :

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride?

Answer:

The synthesis typically involves bromination of a dihydrobenzofuran precursor or assembly of the benzofuran ring with pre-introduced bromine. For example:

- Step 1 : Bromination of 2,3-dihydrobenzofuran derivatives using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions) to introduce the bromine substituent at the 5-position.

- Step 2 : Amine functionalization via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation using HCl gas or aqueous HCl .

- Key Considerations : Use protecting groups (e.g., Boc) to prevent side reactions during amine introduction. Purification via recrystallization or column chromatography ensures high purity (>95%, as seen in analogous compounds) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

Critical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen environments (e.g., dihydrobenzofuran ring protons resonate at δ 3.0–4.5 ppm) .

- HPLC : Purity validation (>95% by HPLC, as standard for related dihydrobenzofuran amines) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ for C₈H₉BrClNO: calc. 250.96) .

- Elemental Analysis : Confirms stoichiometry of the hydrochloride salt .

Advanced: How does the bromine substituent influence reactivity in medicinal chemistry compared to chloro/fluoro analogs?

Answer:

The bromine atom:

- Electronic Effects : Stronger electron-withdrawing effect than Cl or F, altering electron density in the benzofuran ring and impacting binding to biological targets (e.g., enzymes or receptors).

- Steric Effects : Larger atomic radius may hinder interactions in sterically sensitive binding pockets.

- Metabolic Stability : Bromine’s lower electronegativity compared to Cl/F can reduce susceptibility to oxidative metabolism, as seen in related brominated pharmaceuticals .

- Case Study : Analogous brominated dihydrobenzofurans show enhanced activity in kinase inhibition assays compared to chloro derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Purity Variations : Impurities (>5%) in commercial batches (e.g., shows purity ranges from 95–98%) can skew bioassay results. Re-purify via preparative HPLC .

- Assay Conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers). Standardize protocols using controls like 5-bromo-2′-deoxyuridine (as in ).

- Dose Optimization : Perform dose-response curves (e.g., ’s 50–350 mg dose range) to identify effective concentrations .

Basic: What are optimal storage conditions for maintaining the stability of this hydrochloride salt?

Answer:

- Temperature : Store at 0–6°C in airtight containers to prevent decomposition, as recommended for brominated amines in .

- Light Sensitivity : Protect from UV light to avoid photodegradation of the bromine-aromatic system.

- Humidity Control : Use desiccants to prevent hydrolysis of the hydrochloride salt .

Advanced: How can computational modeling predict this compound’s interactions with biological targets?

Answer:

- Docking Studies : Use software like AutoDock to simulate binding to target proteins (e.g., kinases or GPCRs). Compare with chloro/fluoro analogs to assess halogen-bonding contributions .

- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes under physiological conditions (e.g., solvation effects).

- QSAR Models : Relate structural features (e.g., bromine’s Hammett constant) to activity trends observed in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.